

Application Notes & Protocols for the Quantification of Metalaxyl-M

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Compound of Interest

Compound Name: *Metalaxyl-M*

Cat. No.: *B166274*

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This document provides detailed application notes and experimental protocols for the quantitative analysis of **Metalaxyl-M**, a widely used systemic fungicide.[1][2] The methods described are tailored for researchers, scientists, and professionals involved in food safety, environmental monitoring, and agrochemical development. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Application Note 1: Chiral & Reversed-Phase HPLC-UV Analysis of Metalaxyl-M

Introduction

Metalaxyl-M is the biologically active R-enantiomer of the racemic fungicide metalaxyl.[3] Its selective quantification is crucial for ensuring regulatory compliance, assessing environmental fate, and guaranteeing food safety. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the determination of **Metalaxyl-M** in technical materials and formulated products.[4] Depending on the analytical need, either chiral columns can be used to separate the enantiomers or more common reversed-phase columns can be employed for general quantification.[5][6]

Principle of the Method

The method involves dissolving the sample in a suitable organic solvent, followed by chromatographic separation on an HPLC column. For chiral separations, a specialized column like Chiralpak is used to resolve the R- and S-enantiomers.[5][7] For general quantification, a reversed-phase C18 column is commonly utilized.[4] The separation is typically achieved using an isocratic mobile phase, and the analyte is detected by its UV absorbance, commonly at wavelengths between 210 nm and 270 nm.[4][6] Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Applications

- Quality control of **Metalaxyl-M** technical materials and commercial formulations.
- Identity confirmation and purity assessment.
- Determination of enantiomeric ratio in technical grade active ingredients.

Protocol 1: Chiral HPLC-UV Method for Metalaxyl-M Technical Material

This protocol is based on the CIPAC provisional method for determining the enantiomeric content of **Metalaxyl-M**. [5]

1. Reagents and Materials

- **Metalaxyl-M** Reference Standard: of known purity.[5]
- Acetonitrile: HPLC grade.[5]
- Water: HPLC grade.[5]
- Volumetric flasks: 100 ml.
- Ultrasonic bath.[5]
- HPLC system: with UV detector.[5]
- HPLC column: Chiralpak IB, 150 x 4.6 mm, 5 µm particle size (or equivalent).[5]

- Syringe filters: 0.45 μm , compatible with organic solvents.[5]

2. Instrument Conditions (Typical)

- Mobile Phase: Acetonitrile / Water mixture.[5]
- Flow Rate: Adjust as needed to achieve appropriate retention times.[5]
- Column Temperature: 30 $^{\circ}\text{C}$.[4]
- Detection Wavelength: 220 nm.[5]
- Injection Volume: 10 μl .[5]

3. Preparation of Solutions

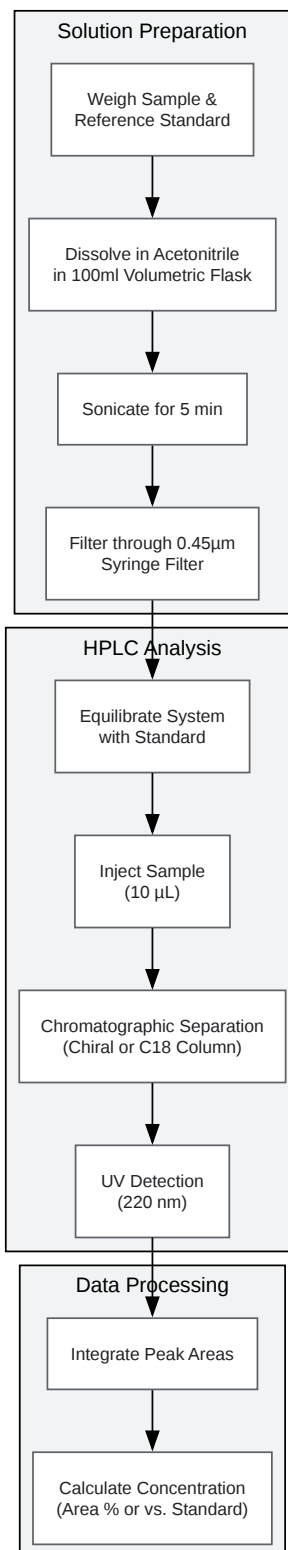
- Calibration Solution: Accurately weigh (to the nearest 0.1 mg) 35–45 mg of **Metalaxyl-M** reference standard into a 100 ml volumetric flask. Add 80 ml of acetonitrile, sonicate for 5 minutes, allow to cool to ambient temperature, and fill to the mark with acetonitrile.[5]
- Sample Solution: Prepare in duplicate. Accurately weigh (to the nearest 0.1 mg) a sufficient amount of the sample to contain 35-45 mg of **Metalaxyl-M** into a 100 ml volumetric flask. Add acetonitrile, sonicate for 5 minutes, and fill to the mark. Filter the solution through a 0.45 μm filter prior to analysis.[5]

4. Analysis Procedure

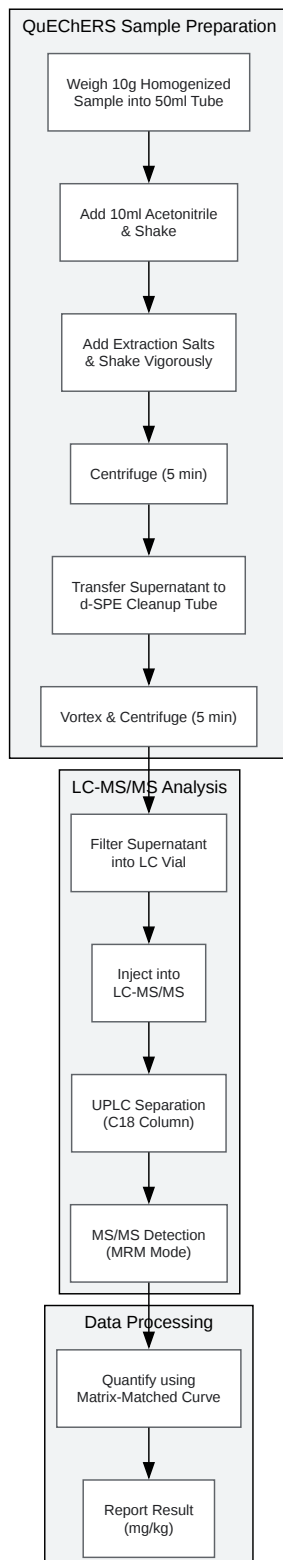
- Equilibrate the HPLC system by injecting the calibration solution until the retention times for two consecutive injections differ by no more than 2%.[5]
- Inject the sample solutions.
- Identify the peaks corresponding to the R- and S-enantiomers based on the chromatogram of the reference standard.
- Calculate the content of the single isomers using the area percentage.[5][7]

Workflow for HPLC Analysis of **Metalaxyl-M**

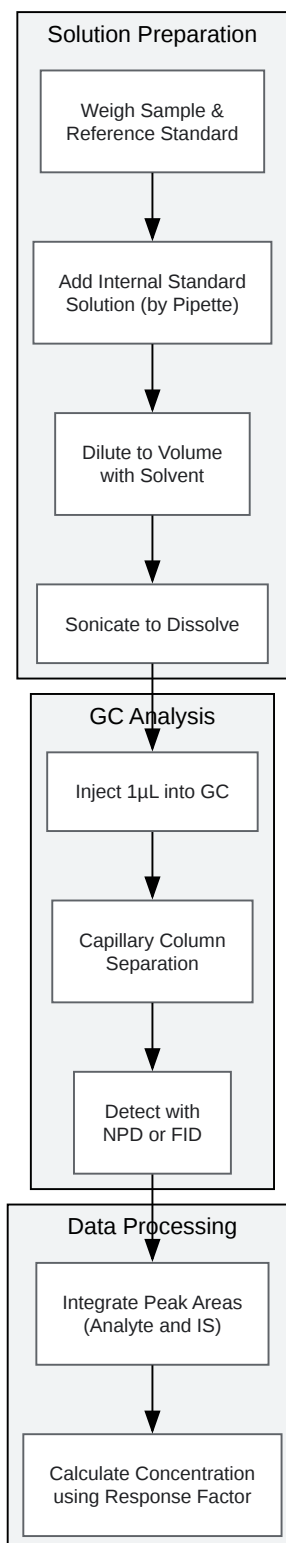
Workflow for HPLC Analysis of Metalaxyl-M



Workflow for QuEChERS and LC-MS/MS Analysis



Workflow for GC Analysis with Internal Standard

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